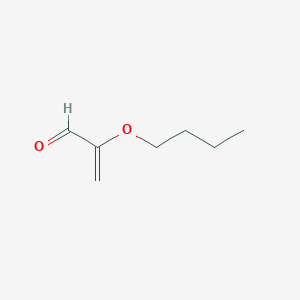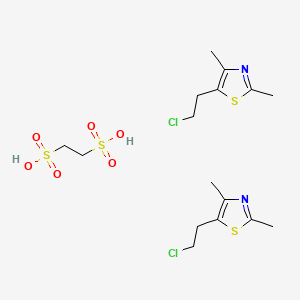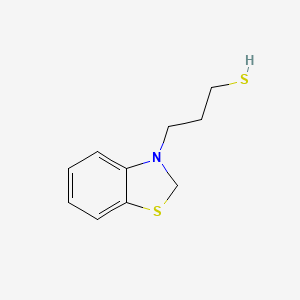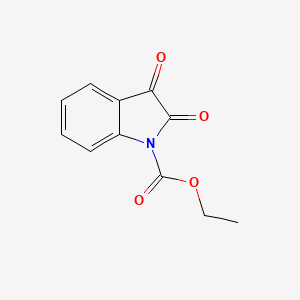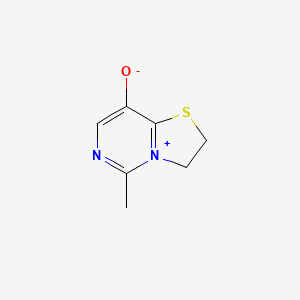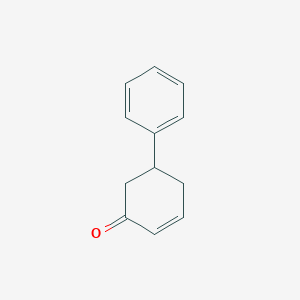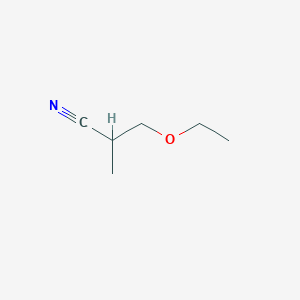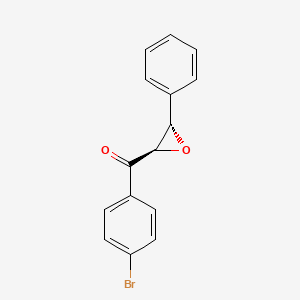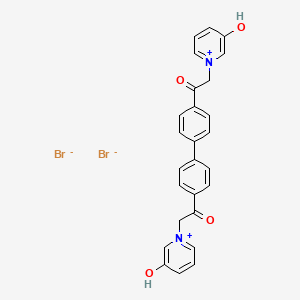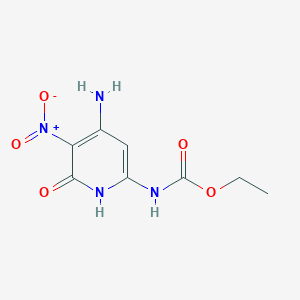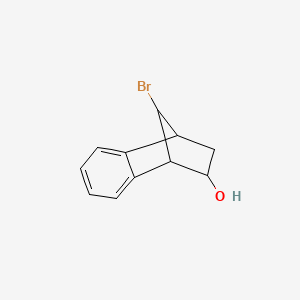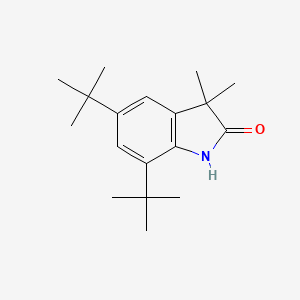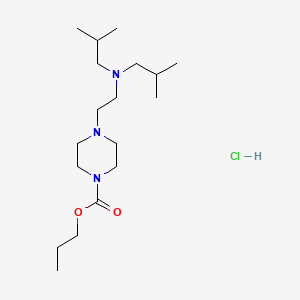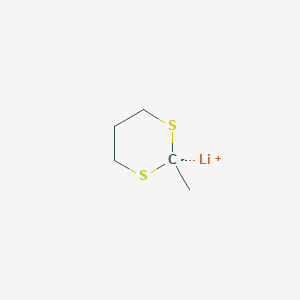
Lithium, (2-methyl-1,3-dithian-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, (2-methyl-1,3-dithian-2-yl)- can be synthesized through the reaction of 2-methyl-1,3-dithiane with an organolithium reagent such as n-butyllithium. The reaction typically takes place in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Lithium, (2-methyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile in reactions with electrophiles such as carbonyl compounds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other electrophiles.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.
Substitution Reactions: Reagents such as alkyl halides can be used, with the reaction conditions varying depending on the desired product.
Major Products Formed
Nucleophilic Addition: The major products are often alcohols or other functionalized compounds depending on the electrophile used.
Substitution Reactions: The products can include a wide range of substituted dithianes.
Scientific Research Applications
Lithium, (2-methyl-1,3-dithian-2-yl)- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
Material Science:
Mechanism of Action
The mechanism by which lithium, (2-methyl-1,3-dithian-2-yl)- exerts its effects involves its role as a nucleophile. The compound can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is central to its use in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Lithium 1,3-dithiane: Similar in structure but lacks the methyl group at the 2-position.
Lithium 2-trimethylsilyl-1,3-dithiane: Contains a trimethylsilyl group instead of a methyl group.
Uniqueness
Lithium, (2-methyl-1,3-dithian-2-yl)- is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
27969-97-7 |
|---|---|
Molecular Formula |
C5H9LiS2 |
Molecular Weight |
140.2 g/mol |
InChI |
InChI=1S/C5H9S2.Li/c1-5-6-3-2-4-7-5;/h2-4H2,1H3;/q-1;+1 |
InChI Key |
GMTAXELSMZUCSZ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[C-]1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
